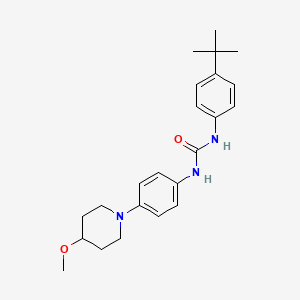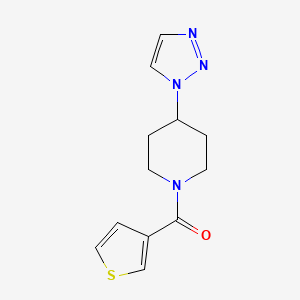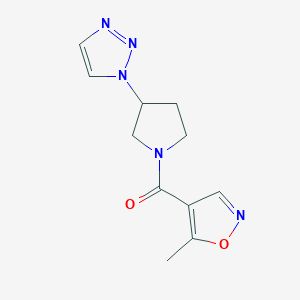![molecular formula C12H17BrN4O2 B2791513 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide CAS No. 2380069-03-2](/img/structure/B2791513.png)
2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide, commonly known as BPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPA is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
BPA exerts its biological effects by binding to specific targets, including enzymes and receptors. BPA has been shown to inhibit the activity of various enzymes, including topoisomerases, which are involved in DNA replication and repair. BPA has also been shown to modulate the activity of various receptors, including dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
BPA has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation. BPA has also been shown to modulate neurotransmitter release and uptake, leading to changes in mood and behavior. BPA has been shown to have low toxicity and high selectivity for its targets, making it a potential candidate for therapeutic use.
Avantages Et Limitations Des Expériences En Laboratoire
BPA has several advantages for use in lab experiments, including its high purity and stability, low toxicity, and high selectivity for its targets. However, BPA has several limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. BPA also has a short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on BPA, including the development of novel synthesis methods to improve yield and purity, the identification of new targets for BPA, and the optimization of BPA for therapeutic use. BPA has shown promising results in preclinical studies, and further research is needed to determine its potential for clinical use. Additionally, the development of new formulations and delivery methods may improve the efficacy and safety of BPA for various applications.
Conclusion:
In conclusion, BPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. BPA has shown promising results in preclinical studies for its potential use as a therapeutic agent for various diseases. Further research is needed to determine the full potential of BPA for clinical use.
Méthodes De Synthèse
BPA can be synthesized using various methods, including the reaction of 5-bromopyrimidine-2-carbaldehyde with piperidine-3-carboxylic acid followed by acetylation of the resulting amine with acetic anhydride. Another method involves the reaction of 5-bromopyrimidine-2-carbaldehyde with piperidine-3-carboxamide followed by acetylation of the resulting amine with acetic anhydride. These methods have been optimized to obtain high yields and purity of BPA.
Applications De Recherche Scientifique
BPA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BPA has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. BPA has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. BPA has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O2/c13-10-4-15-12(16-5-10)19-8-9-2-1-3-17(6-9)7-11(14)18/h4-5,9H,1-3,6-8H2,(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOFNBMRGBLQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N)COC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2791430.png)
![5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione](/img/structure/B2791431.png)

![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2791436.png)




![N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)



![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2791451.png)
